

The Discovery and Development of BAY-1436032: A Pan-Mutant IDH1 Inhibitor

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Compound of Interest		
Compound Name:	BAY-1436032	
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An In-Depth Technical Guide for Researchers and Drug Development Professionals

BAY-1436032 is a potent and selective, orally available, pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Developed through a collaboration between Bayer and the German Cancer Research Center (DKFZ), this small molecule therapeutic targets various mutations of the IDH1 enzyme, a key player in cellular metabolism that is frequently altered in a range of cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. This guide provides a comprehensive overview of the discovery and development timeline of **BAY-1436032**, detailing its mechanism of action, preclinical efficacy, and clinical evaluation.

Discovery and Preclinical Development

The discovery of **BAY-1436032** stemmed from the identification of IDH1 mutations as crucial oncogenic drivers. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). However, specific point mutations in the active site of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.



BAY-1436032 was developed as a pan-inhibitor, designed to be effective against multiple IDH1 R132 mutations.

In Vitro Efficacy

BAY-1436032 demonstrated potent and selective inhibition of various IDH1 mutants in both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of BAY-1436032

Target	Assay Type	IC50 (nM)
IDH1 R132H	Cell-based (2-HG production)	60
IDH1 R132C	Cell-based (2-HG production)	45
IDH1 mutant AML cells	Colony Formation Assay	100

Data sourced from multiple preclinical studies.[3][4]

In primary human AML cells harboring various IDH1 mutations (R132H, R132C, R132G, R132L, and R132S), **BAY-1436032** effectively inhibited the production of R-2HG, induced myeloid differentiation, and inhibited colony growth.[5] Notably, the compound showed high selectivity for mutant IDH1, with significantly less activity against wild-type IDH1 and IDH2.

In Vivo Preclinical Studies

The promising in vitro activity of **BAY-1436032** was further validated in patient-derived xenograft (PDX) models of IDH1-mutant AML and glioma.[5][6]

Key Findings from In Vivo Studies:

 AML Models: Oral administration of BAY-1436032 in AML PDX models led to a significant reduction in leukemic blasts in the peripheral blood, induction of myeloid differentiation, and depletion of leukemia stem cells.[5] This resulted in a prolonged survival of the treated mice.
 [5]



 Glioma Models: In intracranial xenograft models of IDH1-mutant glioma, BAY-1436032 demonstrated brain penetrance and led to a reduction in tumor growth and prolonged survival.[7]

Clinical Development

Based on the robust preclinical data, **BAY-1436032** advanced into Phase I clinical trials for both solid tumors and AML.

Phase I Study in Advanced Solid Tumors (NCT02746032)

This first-in-human, open-label, dose-escalation and expansion study enrolled patients with advanced, IDH1-R132X mutant solid tumors.[8][9]

Table 2: Overview of Phase I Solid Tumor Trial (NCT02746032)



Parameter	Details
Patient Population	Patients with advanced IDH1-R132X mutant solid tumors, including lower-grade glioma (LGG), glioblastoma, and intrahepatic cholangiocarcinoma.
Dose Escalation Cohorts	150 mg, 300 mg, 600 mg, 1200 mg, and 1500 mg twice daily (BID).[2]
Pharmacokinetics	Exhibited a relatively short half-life.[9]
Pharmacodynamics	Showed target engagement with a median maximal reduction of plasma R-2-hydroxyglutarate levels of 76%.[2][9]
Safety	Generally well-tolerated, with no maximum tolerated dose (MTD) identified.[9]
Efficacy	The most significant clinical activity was observed in patients with lower-grade glioma, with an objective response rate of 11% and stable disease in 43%.[9] Some patients with LGG experienced durable responses, continuing treatment for over two years.[9]

Phase I Study in Acute Myeloid Leukemia (NCT03127735)

A parallel Phase I dose-escalation study evaluated **BAY-1436032** in patients with relapsed or refractory IDH1-mutant AML.[10][11]

Table 3: Overview of Phase I AML Trial (NCT03127735)



Parameter	Details
Patient Population	Patients with relapsed or refractory AML harboring an IDH1 mutation.[10]
Dose Escalation Cohorts	300 mg, 600 mg, 1200 mg, and 1500 mg twice daily (BID).[12]
Pharmacokinetics	Showed a relatively short half-life and apparent non-linear pharmacokinetics after continuous dosing.[12][13]
Pharmacodynamics	Most patients experienced only partial inhibition of plasma R-2HG levels.[12][13]
Safety	The drug was found to be safe, and a maximum tolerated dose was not identified.[12][13]
Efficacy	The overall response rate was 15%, with a median treatment duration of 6.0 months for responding patients.[12][13]

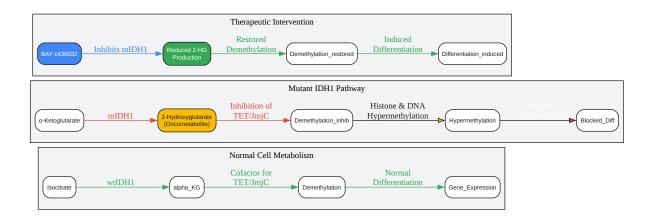
Development Status

Despite showing a favorable safety profile and evidence of clinical activity, particularly in lower-grade glioma, Bayer announced that it would not be pursuing further clinical development of **BAY-1436032**. The development rights have since been returned to the German Cancer Research Center (DKFZ).

Signaling Pathways and Experimental Workflows Mutant IDH1 Signaling Pathway

The central mechanism of **BAY-1436032** is the inhibition of the neomorphic activity of mutant IDH1, thereby reducing the production of the oncometabolite 2-HG. This, in turn, restores the function of α -KG-dependent dioxygenases, leading to the reversal of epigenetic dysregulation and the induction of cellular differentiation.





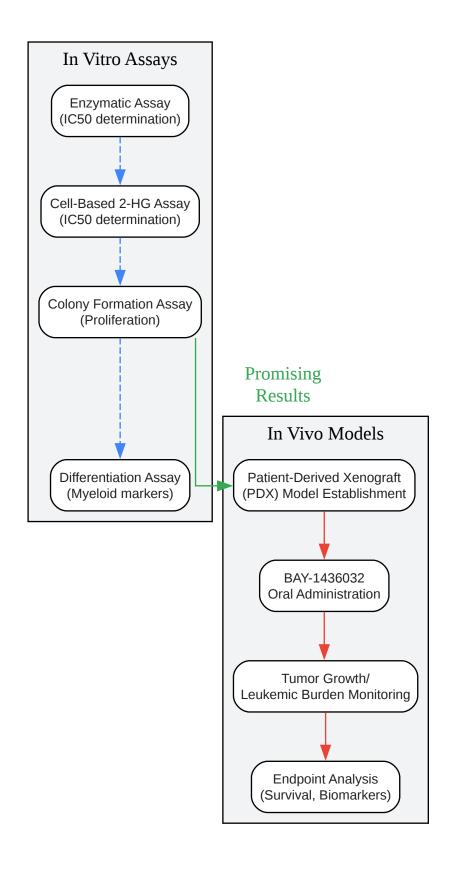
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Caption: Mutant IDH1 signaling and the mechanism of action of **BAY-1436032**.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of **BAY-1436032** followed a logical progression from in vitro characterization to in vivo efficacy studies.





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Caption: A generalized workflow for the preclinical evaluation of **BAY-1436032**.



Experimental Protocols Colony Forming Cell (CFC) Assay

This assay is used to assess the effect of **BAY-1436032** on the proliferative capacity of primary human AML cells.

Methodology:

- Mononuclear cells from AML patients with IDH1 mutations are isolated.
- Cells are plated in duplicate in methylcellulose medium (e.g., Methocult H4100)
 supplemented with a cocktail of cytokines (e.g., IL-3, GM-CSF, SCF, FLT3-ligand, and EPO).
 [14]
- BAY-1436032 is added to the methylcellulose at various concentrations, with a vehicle control (e.g., DMSO).[14]
- Plates are incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.[14]
- Colonies are evaluated and counted microscopically based on standard morphological criteria.[14]

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that closely mimics the human tumor environment.

Methodology:

- Primary AML cells from a patient with an IDH1 mutation are transplanted into immunodeficient mice (e.g., NSG mice).[5]
- Engraftment of human leukemic cells is confirmed by monitoring for the presence of human CD45+ cells in the peripheral blood.[6]
- Once engraftment is established, mice are randomized into treatment and control groups.



- **BAY-1436032** is administered orally once daily at specified doses (e.g., 45 or 150 mg/kg).[3] [5] The control group receives a vehicle.
- Leukemic burden in the peripheral blood is monitored regularly.
- Survival of the mice in each group is monitored, and endpoint analyses, such as measurement of serum R-2HG levels and assessment of myeloid differentiation markers on leukemic cells, are performed.[3][5]

R-2HG Measurement Assay

Quantification of the oncometabolite 2-HG is a key pharmacodynamic biomarker for assessing the target engagement of IDH1 inhibitors.

Methodology (General Principles):

While specific lab protocols may vary, the measurement of R-2HG in plasma, serum, or tumor tissue typically involves mass spectrometry-based methods.

- Sample Preparation: Biological samples are processed to extract metabolites. This may involve protein precipitation and subsequent purification steps.
- Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC) or gas chromatography (GC).[15]
- Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer for detection and quantification.[15] This allows for the specific and sensitive measurement of R-2HG, and in some methods, the differentiation between the R and S enantiomers.[15]
- Data Analysis: The concentration of R-2HG is determined by comparing the signal from the sample to that of a standard curve generated with known concentrations of the metabolite.

Conclusion

BAY-1436032 represents a significant effort in the targeted therapy of IDH1-mutant cancers. Its discovery and development have provided valuable insights into the therapeutic potential of inhibiting this key metabolic enzyme. The preclinical data demonstrated its potent and selective



activity, and the Phase I clinical trials confirmed its favorable safety profile and showed encouraging signs of efficacy, particularly in lower-grade glioma. Although the clinical development of **BAY-1436032** by Bayer has been discontinued, the comprehensive data generated from its investigation continue to be a valuable resource for the scientific community and will undoubtedly inform the future development of novel therapies for IDH1-mutant malignancies.

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References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. cccc.charite.de [cccc.charite.de]
- 12. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. haematologica.org [haematologica.org]
- 15. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
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